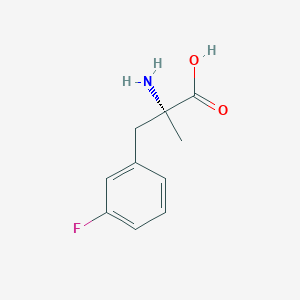
alpha-Methyl-D-3-Fluorphenylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid . Its molecular formula is C10H12FNO2 and it has a molecular weight of 197.21 g/mol .
Synthesis Analysis
The synthesis of alpha-Methyl-D-3-fluorophenylalanine involves various chemical reactions. One approach involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols . Another method involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines . The synthesis of 3-bromo-4-fluoro-(S)-Phe was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .Molecular Structure Analysis
The alpha-Methyl-D-3-fluorophenylalanine molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of alpha-Methyl-D-3-fluorophenylalanine are complex and involve several steps. For example, the coupling of the zinc homoeno-late of ®-iodoalanine with a mixture of compounds in the presence of certain catalysts leads to the formation of fluorinated phenylalanines . Another reaction involves the alkylation of certain compounds with a chiral auxiliary .Physical And Chemical Properties Analysis
Alpha-Methyl-D-3-fluorophenylalanine is a white to light yellow crystalline powder . It has a melting point of 66-72 °C . It should be stored at a temperature of 2 - 8 °C .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
alpha-Methyl-D-3-Fluorphenylalanin: wird in der Arzneimittelentwicklung eingesetzt, da es die biophysikalischen und chemischen Eigenschaften von bioaktiven Molekülen verbessern kann. Die Einführung von Fluor in Phenylalanin kann die Säure-, Basen-, Hydrophobizitäts-, Geometrie-, Konformations- und Reaktivitätseigenschaften des Moleküls modulieren und so die Bioverfügbarkeit des Arzneimittels verbessern .
Enzyminhibition
Diese Verbindung spielt eine bedeutende Rolle als potenzieller Enzyminhibitor. Ihre einzigartige Struktur ermöglicht es ihr, mit Enzymen in einer Weise zu interagieren, die deren Aktivität hemmen kann, was für die Entwicklung neuer therapeutischer Wirkstoffe zur gezielten Behandlung spezifischer Stoffwechselwege entscheidend ist .
Therapeutische Wirkstoffe
Die Einarbeitung von fluorierten Aminosäuren wie This compound in therapeutische Wirkstoffe kann deren katabolische Stabilität erhöhen, insbesondere bei therapeutischen Proteinen und Peptid-basierten Impfstoffen. Diese Stabilität ist entscheidend, um die Wirksamkeit des Arzneimittels über einen längeren Zeitraum hinweg zu erhalten .
Proteinfaltung und -stabilität
Fluorierte Aminosäuren sind bekannt dafür, die Proteinfaltung und -stabilität zu beeinflussen. Durch Veränderung der Wechselwirkungen innerhalb der Proteinstruktur kann This compound zur Bildung stabilerer Proteinkonfigurationen beitragen, die resistent gegen Denaturierung sind .
Positronen-Emissions-Tomographie (PET)-Bildgebung
Im Bereich der medizinischen Bildgebung, insbesondere der PET, werden fluorierte Phenylalanine wie This compound für die topographische Darstellung von Tumörokosystemen eingesetzt. Das Fluoratom ist ein Schlüsselelement für die Fähigkeit der Verbindung, in PET-Scans als Tracer zu fungieren .
Stoffwechselstudien
Die modifizierten Eigenschaften der Verbindung, wie z. B. die Membranpermeabilität und Reaktivität, machen sie zu einem hervorragenden Kandidaten für die Untersuchung von Stoffwechselprozessen. Sie kann zur Verfolgung von Stoffwechselwegen und zum Verständnis der Biochemie verschiedener zellulärer Prozesse verwendet werden .
Protein-Protein-Wechselwirkungen
This compound: kann aufgrund seiner Fähigkeit, die Gesamteigenschaften von Peptiden und Proteinen zu beeinflussen, zur Untersuchung von Protein-Protein-Wechselwirkungen verwendet werden. Dies umfasst Aspekte wie Lipophilie, optimaler pH-Wert und thermische Stabilität .
Industrielle Anwendungen
Über die Pharmaindustrie hinaus verfügt This compound über ein erhebliches industrielles Potenzial. Es kann bei der Synthese von Materialien verwendet werden, bei denen die Einführung von Fluor wünschenswerte Eigenschaften wie erhöhte Beständigkeit gegen Abbau oder veränderte physikalische Eigenschaften verleihen kann .
Wirkmechanismus
Target of Action
Alpha-Methyl-D-3-Fluorophenylalanine is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been found to play an important role as potential enzyme inhibitors . They interact with various enzymes in the body, modulating their activity and influencing biochemical pathways .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This modulation can influence the interaction of the compound with its targets, leading to changes in their activity .
Biochemical Pathways
Fluorinated phenylalanines, including Alpha-Methyl-D-3-Fluorophenylalanine, can influence various biochemical pathways. They have been found to affect protein folding, protein-protein interactions, and ribosomal translation . These changes can have downstream effects on various cellular processes .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives . This could potentially enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, improving its bioavailability .
Result of Action
The molecular and cellular effects of Alpha-Methyl-D-3-Fluorophenylalanine’s action are likely to be diverse, given its potential role as an enzyme inhibitor . By modulating enzyme activity, it could influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of Alpha-Methyl-D-3-Fluorophenylalanine could be influenced by various environmental factors. For instance, the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Biochemische Analyse
Biochemical Properties
Alpha-Methyl-D-3-fluorophenylalanine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and ribosomal translation . The incorporation of alpha-Methyl-D-3-fluorophenylalanine into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This compound also acts as a potential enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways .
Cellular Effects
Alpha-Methyl-D-3-fluorophenylalanine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The incorporation of this compound into proteins can alter their stability and activity, impacting cellular processes such as protein folding and protein-protein interactions . Additionally, alpha-Methyl-D-3-fluorophenylalanine has been studied for its potential therapeutic effects on tumor cells, where it may affect cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of alpha-Methyl-D-3-fluorophenylalanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can modulate the activity of enzymes by acting as an inhibitor, thereby affecting metabolic pathways and cellular processes . The incorporation of alpha-Methyl-D-3-fluorophenylalanine into proteins can also influence their conformation and stability, leading to changes in their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methyl-D-3-fluorophenylalanine can change over time. Studies have shown that this compound is relatively stable, but its degradation can occur under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where alpha-Methyl-D-3-fluorophenylalanine can impact protein stability and activity over extended periods .
Dosage Effects in Animal Models
The effects of alpha-Methyl-D-3-fluorophenylalanine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the impact of alpha-Methyl-D-3-fluorophenylalanine on cellular processes and metabolic pathways changes significantly with varying dosages .
Metabolic Pathways
Alpha-Methyl-D-3-fluorophenylalanine is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The incorporation of alpha-Methyl-D-3-fluorophenylalanine into proteins can also impact their stability and activity, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of alpha-Methyl-D-3-fluorophenylalanine within cells and tissues involve specific transporters and binding proteins . This compound can be transported across biological barriers, such as the blood-brain barrier, via the L-type amino acid transporter 1 (LAT1) . The localization and accumulation of alpha-Methyl-D-3-fluorophenylalanine within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
Alpha-Methyl-D-3-fluorophenylalanine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within cells . The subcellular localization of alpha-Methyl-D-3-fluorophenylalanine can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
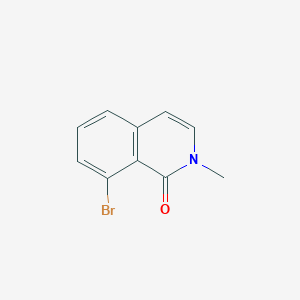

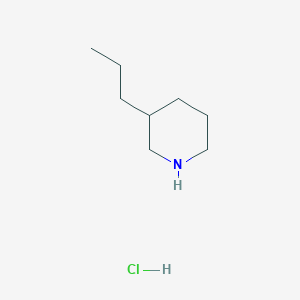
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
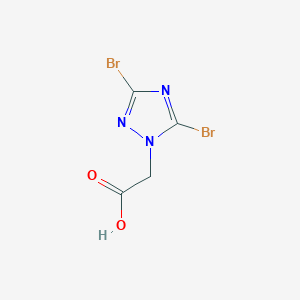
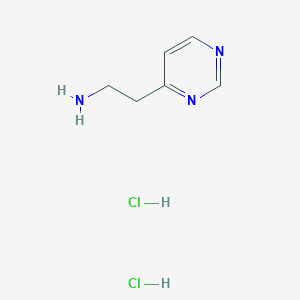

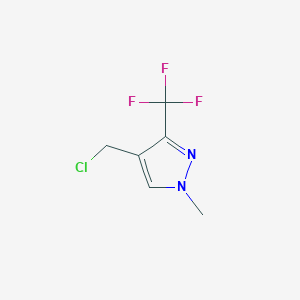


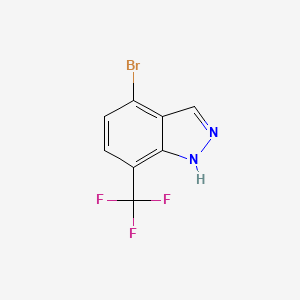
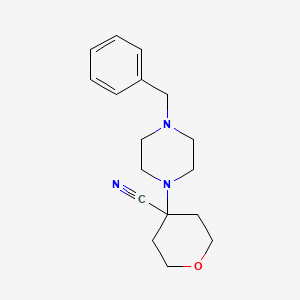
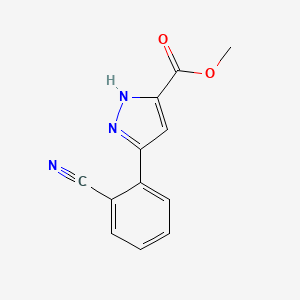
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
